molecular formula C14H13BrN2O B1351936 1-Benzyl-3-(4-bromophenyl)urea CAS No. 13208-62-3

1-Benzyl-3-(4-bromophenyl)urea

Cat. No. B1351936
CAS RN: 13208-62-3
M. Wt: 305.17 g/mol
InChI Key: BTYUPTJAFCJIHQ-UHFFFAOYSA-N
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Description

1-Benzyl-3-(4-bromophenyl)urea is a chemical compound with the linear formula C14H13BrN2O1. It has a molecular weight of 305.1771. This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 1-Benzyl-3-(4-bromophenyl)urea. However, it’s worth noting that the synthesis of similar compounds often involves reactions such as bromination, urea formation, and benzyl substitution2.



Molecular Structure Analysis

The molecular structure of 1-Benzyl-3-(4-bromophenyl)urea consists of a benzyl group attached to a urea group, which is further substituted with a 4-bromophenyl group1. The exact spatial arrangement of these groups would depend on the specific synthetic route and conditions.



Chemical Reactions Analysis

Specific chemical reactions involving 1-Benzyl-3-(4-bromophenyl)urea are not available in the retrieved data. However, given its structure, it could potentially participate in reactions typical of ureas, bromoaromatics, and benzyl compounds.



Physical And Chemical Properties Analysis

1-Benzyl-3-(4-bromophenyl)urea has a molecular weight of 305.17 g/mol1. Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density are not available in the retrieved data3.


Scientific Research Applications

  • Helix Persistence in Oligoureas : Research by Clayden et al. (2008) on oligomeric ureas derived from m-phenylenediamine, including compounds with a terminal bromophenyl group, focuses on understanding helix persistence and breakdown in these structures. This study provides insights into the secondary structure of oligoureas in solution, which is crucial for applications in molecular design and synthesis (Clayden et al., 2008).

  • Alpha-pyridylation of Chiral Amines : Another study by Clayden et al. (2008) explores the alpha-pyridylation of chiral amines via urea coupling. This process involves the palladium-catalyzed coupling of ureas with brominated electron-deficient arenes, leading to stereospecific and regiospecific transfer of the pyridyl group. Such reactions are significant for the synthesis of compounds with specific stereochemistry, which is important in medicinal chemistry (Clayden & Hennecke, 2008).

  • Crystal Structure of Metobromuron : The research by Kang et al. (2015) on the crystal structure of metobromuron, a compound containing a bromophenyl group similar to 1-Benzyl-3-(4-bromophenyl)urea, offers insights into the molecular arrangement and interactions of such compounds. This information is valuable for understanding the physical and chemical properties of these molecules, which can be applied in material science and pharmaceutical formulation (Kang et al., 2015).

  • Synthesis of Unsymmetrically Substituted Ureas : A study by Kotecki et al. (2009) presents a general method for the synthesis of unsymmetrically substituted ureas using palladium-catalyzed amidation. This technique is important for creating diverse urea derivatives, which are useful in various chemical synthesis and pharmaceutical applications (Kotecki et al., 2009).

  • potential of such compounds in pharmaceutical synthesis and drug discovery (Yan Feng-mei & Liu He-qin, 2009).
  • Lossen Rearrangement in Urea Synthesis : Thalluri et al. (2014) describe the use of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for the synthesis of ureas. This method provides a racemization-free approach to create ureas from carboxylic acids, demonstrating a significant advancement in the synthesis techniques of urea compounds, which has implications in both organic chemistry and pharmaceutical synthesis (Thalluri et al., 2014).

  • Inhibitors of Rho Associated Protein Kinases (ROCK1 and 2) : Research by Pireddu et al. (2012) identifies potent ROCK inhibitors among 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas, suggesting the potential of bromophenyl ureas in therapeutic applications, particularly in cancer treatment. This study highlights the importance of the benzyl and bromophenyl groups in enhancing the potency of these inhibitors (Pireddu et al., 2012).

  • Pyramidal Nitrogen in Crystal Structure : Kostyanovsky et al. (2010) examined the crystal structure of N-[(benzoyl)-(hydroxy)methyl]-N-benzyloxy-N’-(2-bromophenyl)urea, revealing variations in the pyramidality of nitrogen atoms. This research provides valuable information for understanding the structural properties of bromophenyl urea derivatives, which is crucial for material science and pharmaceutical formulation (Kostyanovsky et al., 2010).

Safety And Hazards

The specific safety and hazard information for 1-Benzyl-3-(4-bromophenyl)urea is not available in the retrieved data. However, like all chemicals, it should be handled with appropriate safety measures, including the use of personal protective equipment and adequate ventilation4.


Future Directions

The future directions for research and applications of 1-Benzyl-3-(4-bromophenyl)urea are not specified in the available data. However, given its unique structure, it could potentially be of interest in various areas of chemical research.


Please note that this analysis is based on the available data and may not cover all aspects of the compound. For more detailed information, further research and consultation with experts in the field may be necessary.


properties

IUPAC Name

1-benzyl-3-(4-bromophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O/c15-12-6-8-13(9-7-12)17-14(18)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYUPTJAFCJIHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404359
Record name 1-benzyl-3-(4-bromophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(4-bromophenyl)urea

CAS RN

13208-62-3
Record name 1-benzyl-3-(4-bromophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BENZYL-3-(4-BROMOPHENYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Li, C Sun, H Shan, X Zou, J Xie - ChemCatChem, 2013 - Wiley Online Library
A protocol for the synthesis of N,N′‐alkyl aryl ureas and N,N′‐dialkyl ureas by transition metal‐catalyzed regioselective N3‐alkylation of the N‐monosubstituted ureas with alcohols …

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